N'~1~,N'~4~-bis[(1E)-3-methylcyclohexylidene]benzene-1,4-dicarbohydrazide
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Overview
Description
N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by its hydrazide functional groups and cyclohexylidene moieties, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE typically involves the condensation of terephthalohydrazide with 3-methylcyclohexanone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The process may involve the following steps:
- Dissolving terephthalohydrazide in a suitable solvent such as ethanol or methanol.
- Adding 3-methylcyclohexanone to the solution.
- Adjusting the pH to acidic or basic conditions using hydrochloric acid or sodium hydroxide.
- Heating the reaction mixture to promote the condensation reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to control the reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide groups to amines or other reduced forms.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE involves its interaction with molecular targets and pathways. The compound’s hydrazide groups can form covalent bonds with various biomolecules, leading to the modulation of biological processes. The cyclohexylidene moieties contribute to the compound’s stability and reactivity, enhancing its effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~4~-Bis(3,4-dimethoxybenzylidene)terephthalohydrazide: Similar structure with dimethoxybenzylidene groups instead of methylcyclohexylidene.
N’~1~,N’~4~-Bis(3-methylbenzylidene)terephthalohydrazide: Contains methylbenzylidene groups instead of methylcyclohexylidene.
Uniqueness
N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE is unique due to its specific cyclohexylidene moieties, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H30N4O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-N,4-N-bis[(E)-(3-methylcyclohexylidene)amino]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H30N4O2/c1-15-5-3-7-19(13-15)23-25-21(27)17-9-11-18(12-10-17)22(28)26-24-20-8-4-6-16(2)14-20/h9-12,15-16H,3-8,13-14H2,1-2H3,(H,25,27)(H,26,28)/b23-19+,24-20+ |
InChI Key |
PUFVVOOSLVBTEE-BLVCXSLXSA-N |
Isomeric SMILES |
CC1C/C(=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C\3/CC(CCC3)C)/CCC1 |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC=C(C=C2)C(=O)NN=C3CCCC(C3)C)C1 |
Origin of Product |
United States |
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